molecular formula C15H14BrNO2S B2984507 (4-Bromothiophen-2-yl)(2-phenylmorpholino)methanone CAS No. 1797970-77-4

(4-Bromothiophen-2-yl)(2-phenylmorpholino)methanone

Cat. No.: B2984507
CAS No.: 1797970-77-4
M. Wt: 352.25
InChI Key: BSQFBPKJYRPQNO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(4-Bromothiophen-2-yl)(2-phenylmorpholino)methanone is an organic compound that features a brominated thiophene ring and a phenylmorpholino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Bromothiophen-2-yl)(2-phenylmorpholino)methanone typically involves the reaction of 4-bromothiophene-2-carboxylic acid with 2-phenylmorpholine in the presence of a coupling agent. Commonly used coupling agents include dicyclohexylcarbodiimide (DCC) and N,N’-diisopropylcarbodiimide (DIC). The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation and other side reactions.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

(4-Bromothiophen-2-yl)(2-phenylmorpholino)methanone undergoes various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The bromine atom can be reduced to form the corresponding hydrogenated thiophene derivative.

    Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

    Substitution: Nucleophiles like sodium azide (NaN₃) or potassium thiolate (KSR) are employed under basic conditions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Hydrogenated thiophene derivatives.

    Substitution: Various substituted thiophene derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, (4-Bromothiophen-2-yl)(2-phenylmorpholino)methanone is used as a building block for the synthesis of more complex molecules. Its brominated thiophene ring makes it a valuable intermediate in cross-coupling reactions, such as Suzuki-Miyaura and Stille couplings.

Biology

In biological research, this compound can be used to study the interactions between thiophene derivatives and biological macromolecules. Its structural features allow it to act as a probe in various biochemical assays.

Medicine

In medicinal chemistry, this compound is investigated for its potential pharmacological properties. It may serve as a lead compound for the development of new drugs targeting specific enzymes or receptors.

Industry

In the industrial sector, this compound is used in the development of advanced materials, such as organic semiconductors and conductive polymers. Its unique electronic properties make it suitable for applications in organic electronics and photovoltaics.

Mechanism of Action

The mechanism of action of (4-Bromothiophen-2-yl)(2-phenylmorpholino)methanone depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The phenylmorpholino group can enhance the compound’s binding affinity and selectivity towards its target.

Comparison with Similar Compounds

Similar Compounds

  • (4-Bromothiophen-2-yl)(morpholino)methanone
  • (4-Bromothiophen-2-yl)(thiomorpholino)methanone

Uniqueness

(4-Bromothiophen-2-yl)(2-phenylmorpholino)methanone is unique due to the presence of the phenylmorpholino group, which imparts distinct electronic and steric properties compared to other similar compounds. This uniqueness can influence its reactivity, binding interactions, and overall performance in various applications.

Properties

IUPAC Name

(4-bromothiophen-2-yl)-(2-phenylmorpholin-4-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14BrNO2S/c16-12-8-14(20-10-12)15(18)17-6-7-19-13(9-17)11-4-2-1-3-5-11/h1-5,8,10,13H,6-7,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSQFBPKJYRPQNO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(CN1C(=O)C2=CC(=CS2)Br)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14BrNO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.